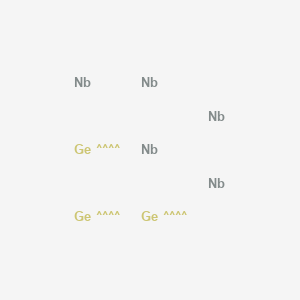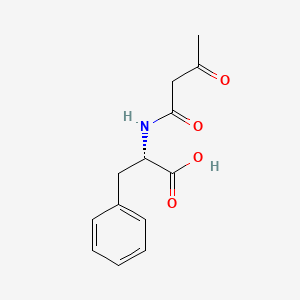
N-(3-Oxobutanoyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxobutanoyl)-L-phenylalanine is an organic compound that belongs to the family of N-acyl amino acids This compound features a phenylalanine residue linked to a 3-oxobutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxobutanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxobutanoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylalanine residue can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxobutanoyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Oxobutanoyl)-L-phenylalanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes like aminoacyl-tRNA synthetases and transaminases, which play crucial roles in protein synthesis and amino acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Oxobutanoyl)-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.
N-(3-Oxobutanoyl)-L-tyrosine: Another N-acyl amino acid with a similar structure but different biological activity.
Uniqueness
N-(3-Oxobutanoyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine and the 3-oxobutanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
17667-55-9 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(2S)-2-(3-oxobutanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(15)7-12(16)14-11(13(17)18)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
Clave InChI |
JNJOVFOMTWYMGA-NSHDSACASA-N |
SMILES isomérico |
CC(=O)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


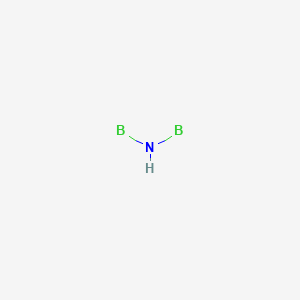
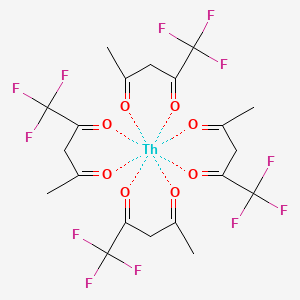
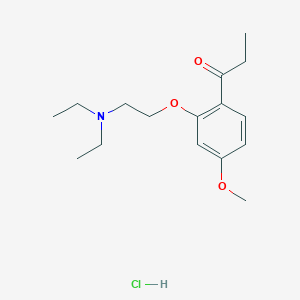
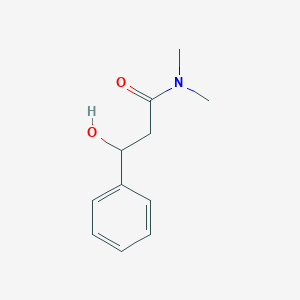
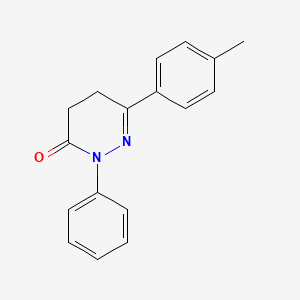
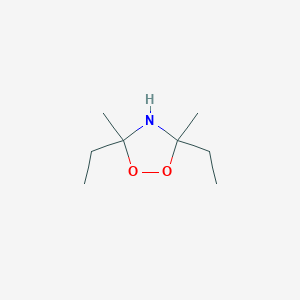
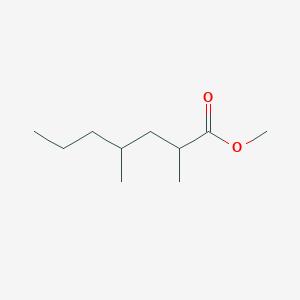

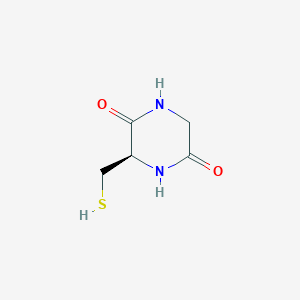
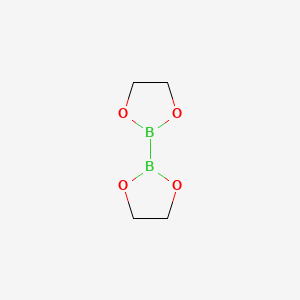
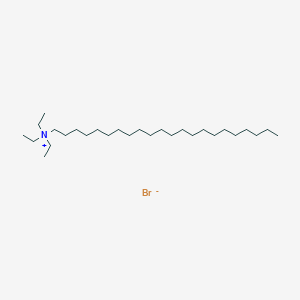

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
